Bisabolone oxide A
Overview
Description
Bisabolone oxide A is a sesquiterpene oxide derived from bisabolol, a naturally occurring compound found in the essential oils of various plants, including chamomile. It has a molecular formula of C15H26O2 and a molecular weight of 238.3657 . This compound is known for its biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisabolone oxide A can be synthesized through the oxidation of bisabolol. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of bisabolol from plant sources, followed by its chemical oxidation. The process is optimized to maximize yield and purity, often employing advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Bisabolone oxide A undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of bisabolol oxides B and other derivatives.
Reduction: Reduction reactions can convert this compound back to bisabolol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Bisabolol oxides B and other oxidized derivatives.
Reduction: Bisabolol.
Substitution: Various substituted bisabolone derivatives depending on the nucleophile used.
Scientific Research Applications
Bisabolone oxide A has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on microbial growth.
Mechanism of Action
Bisabolone oxide A is structurally similar to other sesquiterpene oxides such as bisabolol oxides A and B, and bisabolene. it is unique in its specific biological activities and chemical properties .
Comparison with Similar Compounds
- Bisabolol oxide A
- Bisabolol oxide B
- Bisabolene
Uniqueness: Bisabolone oxide A stands out due to its specific oxidation state and the resulting biological activities, which differ from those of its analogs .
Properties
IUPAC Name |
2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12H,6-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWZYBQLHJQQJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C2(CCC(=O)C(O2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945220 | |
Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22567-38-0 | |
Record name | (S-(R*,R*))-Dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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